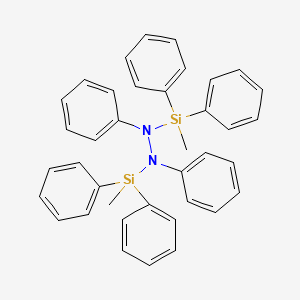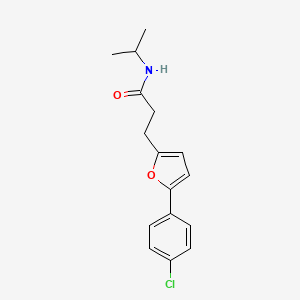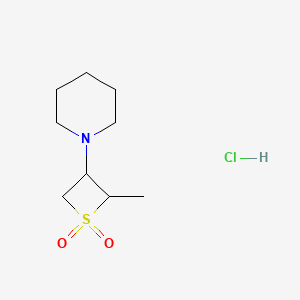
N-(4-Methylbenzylidene)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylbenzylidene)-3-chloroaniline: is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a benzylidene group attached to an aniline moiety, with a chlorine atom at the meta position of the aniline ring and a methyl group at the para position of the benzylidene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzylidene)-3-chloroaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 3-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Methylbenzylidene)-3-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(4-Methylbenzylidene)-3-chloroaniline involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in target cells .
Vergleich Mit ähnlichen Verbindungen
- N-(4-Methylbenzylidene)-2-chloroaniline
- N-(4-Methylbenzylidene)-4-chloroaniline
- N-(4-Methylbenzylidene)-3-bromoaniline
- N-(4-Methylbenzylidene)-3-fluoroaniline
Comparison: N-(4-Methylbenzylidene)-3-chloroaniline is unique due to the specific positioning of the chlorine atom at the meta position of the aniline ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its analogs with different halogen substitutions .
Eigenschaften
CAS-Nummer |
99484-12-5 |
|---|---|
Molekularformel |
C14H12ClN |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h2-10H,1H3 |
InChI-Schlüssel |
BAGNGESJAKKAKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




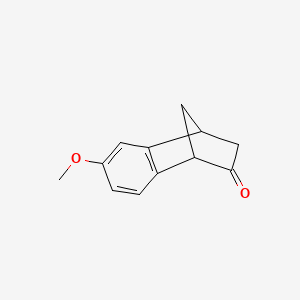

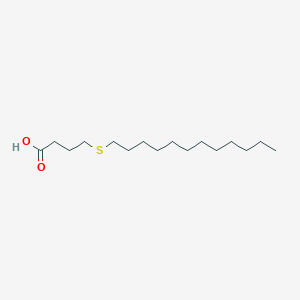

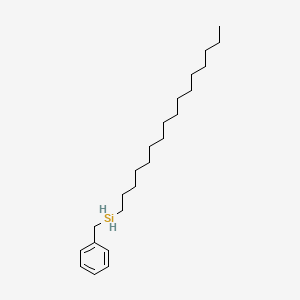
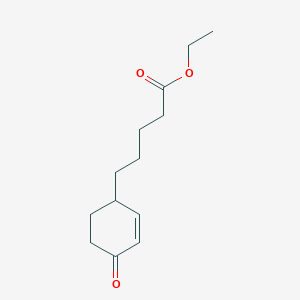
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
